molecular formula C15H21NO3S B2412719 Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 302573-76-8

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2412719
M. Wt: 295.4
InChI Key: SOIWQMHXUXEJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical compound. It is a derivative of tetrahydrobenzo[b]thiophene . It is an active pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .


Molecular Structure Analysis

The molecular structure of similar compounds like “Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile gave the hydrazone derivative .


Physical And Chemical Properties Analysis

The compound is a solid . The empirical formula is C12H17NO2S . The molecular weight is 239.33 . The SMILES string is CCOC(C1=C(N)SC(C2)=C1CCC2C)=O .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated that derivatives of Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized for potential applications in anticancer treatments. One study focused on the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors. These compounds displayed potent anticancer activity against colon HCT-116 human cancer cell line, highlighting their potential in cancer treatment research (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Applications

Derivatives of this compound have also been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized and examined for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some of these compounds exhibited activity comparable to conventional antibiotics and antifungal agents, indicating their potential as antimicrobial and antioxidant agents (Altundas et al., 2010).

Heterocyclic Synthesis for Pharmaceutical Uses

Furthermore, the reactivity of Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards various chemical reagents was studied to produce fused thiophene derivatives with high potential pharmaceutical uses. This indicates the versatility of the compound in synthesizing a wide range of pharmaceutical relevant heterocyclic compounds (Mohareb et al., 2000).

Synthesis of Azo Dyes

Additionally, thiophene derivatives synthesized from Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used in the synthesis of azo dyes. These dyes were found to have good coloration and fastness properties on polyester, demonstrating the compound's application in the dye industry (Sabnis & Rangnekar, 1989).

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-12(17)16-14-13(15(18)19-5-2)10-7-6-9(3)8-11(10)20-14/h9H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIWQMHXUXEJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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